molecular formula C11H12BrF B1531083 2-Bromo-5-(4-fluorophenyl)-1-pentene CAS No. 1143461-61-3

2-Bromo-5-(4-fluorophenyl)-1-pentene

Cat. No.: B1531083
CAS No.: 1143461-61-3
M. Wt: 243.11 g/mol
InChI Key: YFIBWWWKAXFSHA-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorophenyl)-1-pentene is an organic compound characterized by a bromine atom and a fluorophenyl group attached to a pentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of pentene using bromine and fluorine sources under controlled conditions.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed, where a boronic acid derivative of the fluorophenyl group is coupled with a bromoalkene in the presence of a palladium catalyst.

Industrial Production Methods:

  • Batch Process: Industrial synthesis often involves a batch process where reactants are added sequentially under controlled temperature and pressure.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be used to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Alkanes and alkenes.

  • Substitution Products: Various halogenated and functionalized derivatives.

Scientific Research Applications

2-Bromo-5-(4-fluorophenyl)-1-pentene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors, influencing biological processes.

  • Pathways: It can modulate signaling pathways involved in cellular functions and responses.

Comparison with Similar Compounds

  • 2-Bromo-5-(3-fluorophenyl)-1-pentene: Similar structure but with a different position of the fluorophenyl group.

  • 2-Bromo-5-(4-chlorophenyl)-1-pentene: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 2-Bromo-5-(4-fluorophenyl)-1-pentene is unique due to its specific combination of bromine and fluorine atoms, which influences its reactivity and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBWWWKAXFSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258655
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-61-3
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-bromo-4-penten-1-yl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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